molecular formula C10H15NO2S2 B1609695 (4S,6S)-N-ethyl-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine CAS No. 403848-01-1

(4S,6S)-N-ethyl-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine

Cat. No. B1609695
M. Wt: 245.4 g/mol
InChI Key: CSXRPEGBUGCAHV-CBAPKCEASA-N
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Description

“(4S,6S)-N-ethyl-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine” is a chemical compound. It is an analog of topically-active carbonic anhydrase inhibitor MK-507, also commonly known as Dorzolamide12. It is used as a reagent in the synthesis of MK-0507, a topically-active carbonic anhydrase inhibitor3.



Synthesis Analysis

The asymmetric synthesis of this compound has been achieved by diastereoselective reduction of chiral ®-N-tert-butanesulfinimines4. This method provides an efficient way to prepare the compound, which is an important intermediate for the preparation of Dorzolamide4.



Molecular Structure Analysis

The molecular formula of this compound is C10H15NO2S25. The IUPAC name is (4S,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine6. The molecular weight is 245.362 g/mol5.



Chemical Reactions Analysis

As a derivative of Dorzolamide, this compound likely shares similar chemical reactions. However, specific chemical reactions involving this compound are not readily available in the literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not readily available in the literature. However, based on its structural similarity to Dorzolamide, it is likely to share similar properties.


Scientific Research Applications

Catalytic Applications and Synthesis

Primary amine-thiourea derivatives have been identified as active and highly enantioselective catalysts for the conjugate addition of ketones to nitroalkenes. This suggests that compounds with similar structural features might be used in the synthesis of enantiomerically pure compounds, which are crucial in drug development and material science (Hongbing Huang & E. Jacobsen, 2006).

Synthesis of Heterocyclic Compounds

The synthesis and reactions of 2-methyl-4-oxo-4H-1-benzopyrans and 2-methyl-4-oxo-4H-1-benzo[b]-thiopheno[3,2-b]pyrans have been explored, indicating the versatility of thiophene derivatives in forming complex heterocyclic structures. This research could hint at the potential of similar thiophene and thiopyran compounds in creating pharmacologically active heterocycles (S. S. Ibrahim, H. M. El-Shaaer, & A. Hassan, 2002).

Pharmacological Interest

Thienobenzothiopyranones, including 4H-thieno[2,3-b][1]benzothiopyran-4-ones, carrying different heterocyclic moieties, have been synthesized with expected pharmacological interest. The modifications on these core structures can lead to compounds with varied biological activities, suggesting potential applications in drug discovery and development (H. El-Subbagh, A. El-Emam, M. El-Ashmawy, & I. A. Shehata, 1990).

Safety And Hazards

The safety and hazards associated with this compound are not readily available in the literature. As with all chemicals, it should be handled with care, using appropriate personal protective equipment and safety measures.


Future Directions

The future directions for this compound could involve further exploration of its potential uses in medical applications, given its structural similarity to Dorzolamide, a drug used to treat ocular conditions. Further research could also explore the synthesis of this compound and its derivatives, as well as their physical and chemical properties.


properties

IUPAC Name

(4S,6S)-N-ethyl-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S2/c1-3-11-9-6-7(2)15(12,13)10-8(9)4-5-14-10/h4-5,7,9,11H,3,6H2,1-2H3/t7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXRPEGBUGCAHV-CBAPKCEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC(S(=O)(=O)C2=C1C=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431079
Record name (4S,6S)-N-ethyl-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,6S)-N-ethyl-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine

CAS RN

403848-01-1
Record name 4H-Thieno[2,3-b]thiopyran-4-amine, N-ethyl-5,6-dihydro-6-methyl-, 7,7-dioxide, (4S,6S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=403848-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S,6S)-N-ethyl-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-Thieno[2,3-b]thiopyran-4-amine, N-ethyl-5,6-dihydro-6-methyl-, 7,7-dioxide, (4S,6S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S,6S)-N-ethyl-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine
Reactant of Route 2
Reactant of Route 2
(4S,6S)-N-ethyl-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine
Reactant of Route 3
(4S,6S)-N-ethyl-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine
Reactant of Route 4
Reactant of Route 4
(4S,6S)-N-ethyl-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine
Reactant of Route 5
(4S,6S)-N-ethyl-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine
Reactant of Route 6
(4S,6S)-N-ethyl-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine

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